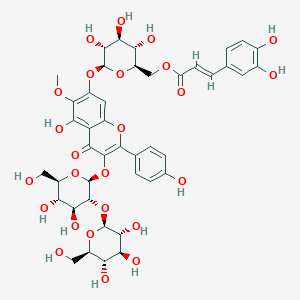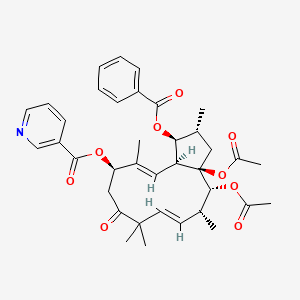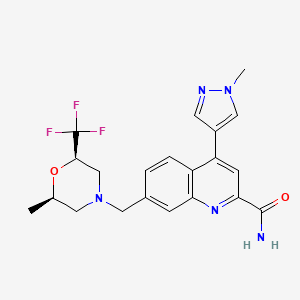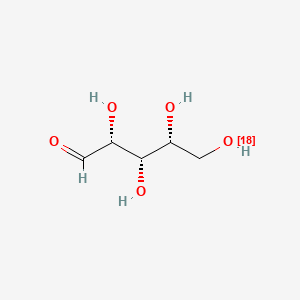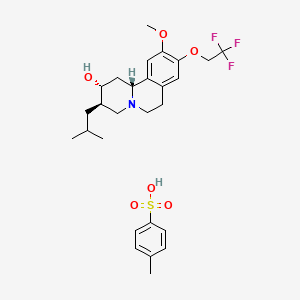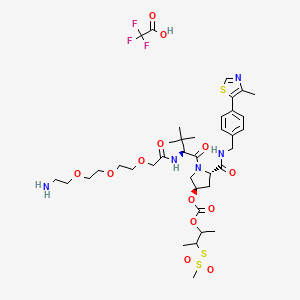
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) is a complex organic compound that may be used in various scientific research applications. This compound features a combination of functional groups, including an acetate, methanesulfonothioate, and polyethylene glycol (PEG) chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) typically involves multiple steps:
Formation of the 3-methylbutanyl acetate: This can be achieved through the esterification of 3-methylbutanol with acetic acid under acidic conditions.
Introduction of the methanesulfonothioate group: This step involves the reaction of the acetate intermediate with methanesulfonyl chloride and a thiol compound under basic conditions.
Attachment of the PEG3-NH2 group: The final step involves the coupling of the intermediate with a PEG3-NH2 moiety, which can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) can undergo various chemical reactions, including:
Oxidation: The methanesulfonothioate group can be oxidized to form sulfone derivatives.
Reduction: The acetate group can be reduced to the corresponding alcohol.
Substitution: The acetate and methanesulfonothioate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or modifier for studying biological systems.
Medicine: Potential use in drug delivery systems due to the PEG chain.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) would depend on its specific application. Generally, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. The PEG chain can enhance solubility and bioavailability, while the acetate and methanesulfonothioate groups can participate in specific reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-3-methylbutanyl acetate: Lacks the methanesulfonothioate and PEG3-NH2 groups.
(S,R,S)-AHPC-3-methylbutanyl methanesulfonothioate: Lacks the acetate and PEG3-NH2 groups.
(S,R,S)-AHPC-3-methylbutanyl acetate-PEG3-NH2: Lacks the methanesulfonothioate group.
Properties
Molecular Formula |
C38H56F3N5O13S3 |
|---|---|
Molecular Weight |
944.1 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1 |
InChI Key |
CLEZKFFRUUBANA-WARMXROESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


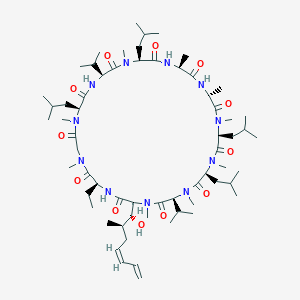
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
